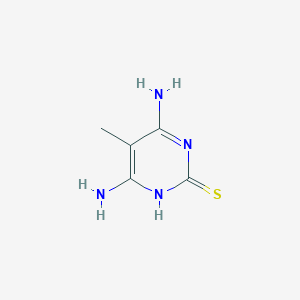
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, methoxy, and nitrobenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of an amine group.
Reduction: Formation of an amine group.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to changes in their activity or function.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-methoxybenzene: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the methoxy and benzyl groups, leading to different applications and biological activity.
1-Chloro-3-fluoro-2-methoxybenzene: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C14H11ClFNO3 |
|---|---|
Molekulargewicht |
295.69 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-3-[(2-methoxy-4-nitrophenyl)methyl]benzene |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-13-8-11(17(18)19)6-5-9(13)7-10-3-2-4-12(15)14(10)16/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
ZWPLXILTEHAOGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CC2=C(C(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


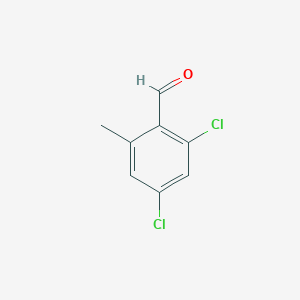
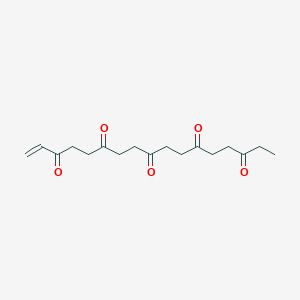
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
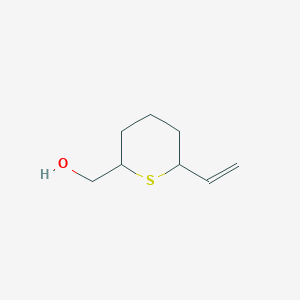
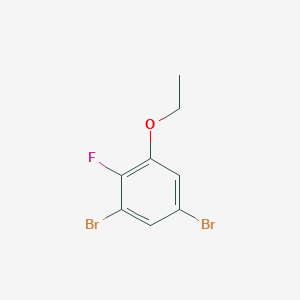
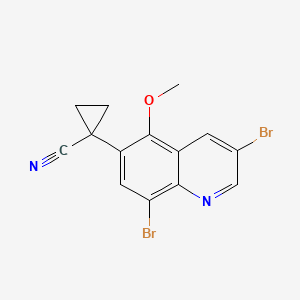

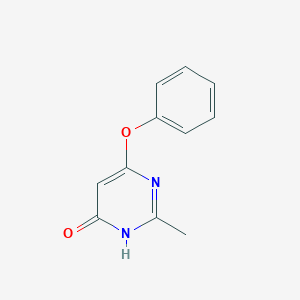
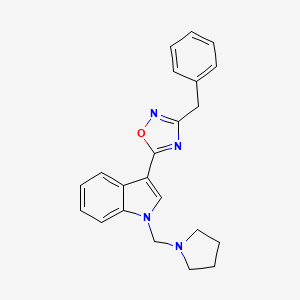
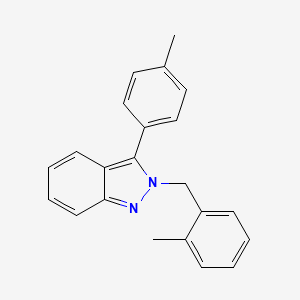
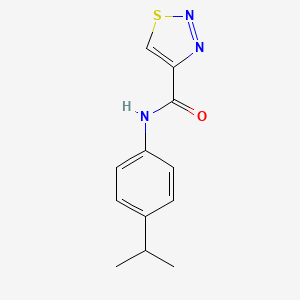
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)

